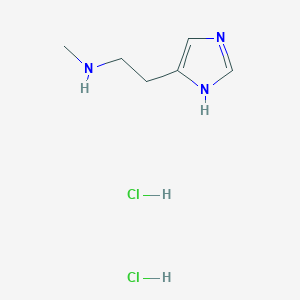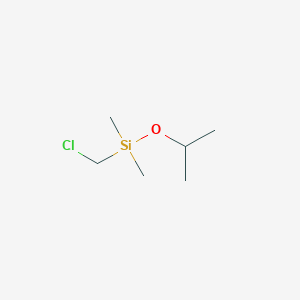
Nalpha-Methylhistamine dihydrochloride
Overview
Description
N-Methylhistamine dihydrochloride is a chemical compound derived from histamine, a biogenic amine involved in various physiological processes. This compound is known for its role as a potent histamine agonist, particularly at histamine H3 receptors. It is also recognized for its applications in scientific research, particularly in the fields of pharmacology and biochemistry .
Mechanism of Action
Target of Action
Nalpha-Methylhistamine dihydrochloride, also known as N-Methyl-1H-imidazole-4-ethanamine dihydrochloride, is a potent histamine agonist . It primarily targets histamine receptors, particularly H3 receptors . It also displays agonist properties at H4 receptors . Histamine receptors play a crucial role in various physiological actions, including cell proliferation, embryonic development, wound healing, and functions of the brain, cardiovascular system, and endocrine system .
Mode of Action
This compound interacts with its targets, the histamine receptors, by binding to them . This binding stimulates the receptors and triggers a series of biochemical reactions. It is more potent than histamine itself, particularly at the H3 receptor .
Biochemical Pathways
Upon binding to the histamine receptors, this compound affects several biochemical pathways. One of the key pathways influenced is the cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis pathway . The compound is highly effective in inducing cAMP synthesis . cAMP is a crucial second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a histamine agonist. It stimulates histamine receptors, leading to various physiological responses. For instance, it helps in removing or decreasing the headache in migraine prophylaxis . It also stimulates acid secretion in animals by acting directly on histamine H2 receptors .
Biochemical Analysis
Biochemical Properties
Nalpha-Methylhistamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts directly on histamine H2 receptors (H2Rs) in animals to stimulate acid secretion . It also dose-dependently stimulates cAMP productions in CHO-H2R cells . These interactions underline the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it stimulates cAMP synthesis, which is a crucial second messenger involved in many biological processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as a potent agonist for both H2 and H3 receptors . It also effectively inhibits [3H] tiotidine binding to CHO-H2R cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylhistamine dihydrochloride is synthesized through the N-methylation of histamine. The process involves the use of methylating agents such as methyl iodide or methyl sulfate. The reaction typically occurs in an aqueous or alcoholic solution under basic conditions, often using sodium hydroxide or potassium carbonate as the base .
Industrial Production Methods
In industrial settings, the production of N-Methylhistamine dihydrochloride involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylimidazole derivatives.
Reduction: Reduction reactions can convert it back to histamine or other related amines.
Substitution: The imidazole ring of N-Methylhistamine dihydrochloride can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-Methylimidazole derivatives.
Reduction: Histamine or related amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-Methylhistamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of histamine metabolism and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as migraines and allergies.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays
Comparison with Similar Compounds
Similar Compounds
Histamine: The parent compound, involved in numerous physiological processes.
N-Methylimidazole: A related compound with similar chemical properties.
N-Methylhistidine: Another methylated derivative of histidine
Uniqueness
N-Methylhistamine dihydrochloride is unique due to its high affinity for histamine H3 receptors and its potent agonist activity. Unlike histamine, which has broad activity across multiple receptor types, N-Methylhistamine dihydrochloride exhibits more selective receptor interactions, making it a valuable tool in receptor-specific studies .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUQICXJAMPXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167838 | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-22-3 | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid](/img/structure/B98137.png)
![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)




![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

